molecular formula C7H4N2O B154140 4-Formylpyridine-2-carbonitrile CAS No. 131747-70-1

4-Formylpyridine-2-carbonitrile

Cat. No. B154140
M. Wt: 132.12 g/mol
InChI Key: JAJMFFPLHLWYJQ-UHFFFAOYSA-N
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Description

4-Formylpyridine-2-carbonitrile is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further modified with a formyl group (an aldehyde functional group) and a carbonitrile group (a nitrile functional group), which are attached at specific positions on the pyridine ring. Although the provided papers do not directly discuss 4-Formylpyridine-2-carbonitrile, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. The first paper discusses an environmentally friendly protocol for synthesizing 2-amino-6-(arylthio)-4-arylpyridine-3,5-dicarbonitrile derivatives. This synthesis involves a three-component condensation of aldehydes, arylthiols, and malononitrile using ZrOCl2·8H2O/NaNH2 as a catalyst in an ionic liquid [bmim]BF4 under ultrasound irradiation at room temperature . This method could potentially be adapted for the synthesis of 4-Formylpyridine-2-carbonitrile by choosing the appropriate aldehyde precursor.

Molecular Structure Analysis

The second paper provides an example of structural analysis through X-ray crystallography, IR, NMR, and electronic spectroscopy for a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds. For 4-Formylpyridine-2-carbonitrile, similar analytical methods would be employed to elucidate its structure.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions due to their reactive sites. The formyl group in 4-Formylpyridine-2-carbonitrile can undergo nucleophilic addition reactions, while the carbonitrile group can be involved in nucleophilic substitution reactions. Although the papers do not discuss the chemical reactions of 4-Formylpyridine-2-carbonitrile specifically, the reactions of similar pyridine derivatives can provide insights into its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. The papers describe the use of spectroscopic techniques to investigate the optical properties of the compounds, such as UV-vis absorption and fluorescence spectroscopy . These properties are important for understanding the behavior of the compound under different conditions and can be used to predict the properties of 4-Formylpyridine-2-carbonitrile. The effects of different solvents on the emission spectra of these compounds are also discussed, which is relevant for understanding the solubility and reactivity of 4-Formylpyridine-2-carbonitrile in various environments .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

4-Formylpyridine-2-carbonitrile is utilized in the synthesis of biologically active derivatives. For instance, derivatives of 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles were prepared via cyclocondensation reactions, showcasing significant antifungal and antibacterial activity. The compound 2-amino-5-formylpyridine-3-carbonitrile emerged as a potent member of this series, underscoring the chemical's role in creating impactful antimicrobial agents (Jemmezi et al., 2014).

Photoinitiating Systems for 3D Printing

In materials science, 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, closely related to 4-Formylpyridine-2-carbonitrile, were studied as bimolecular photoinitiating systems for vat photopolymerization 3D printing techniques. These compounds demonstrated excellent reactivity under both UV-A and visible light sources, highlighting their potential in rapid prototyping and manufacturing (Fiedor et al., 2020).

Anticancer Agent Synthesis

4-Formylpyridine-2-carbonitrile derivatives have been synthesized and evaluated for their anticancer properties. For example, catalyst-free bioactive molecules synthesized from 4-formylcoumarins with malononitrile showed promising anticancer activity against NCI-60 cell lines. Compounds exhibited significant activity, especially against HT-29, Hep-G2, and KB cancer cell lines, with further studies suggesting interactions with DNA and potential as chemotherapeutic agents (Chougala et al., 2017).

Corrosion Inhibition

Pyrazolopyridine derivatives synthesized using 4-Formylpyridine-2-carbonitrile have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies provide insights into the protective capabilities of such compounds, offering potential applications in industrial maintenance and preservation (Dandia et al., 2013).

Kinetic Studies and Chemical Reactivity

Research into the kinetics of addition reactions involving 4-Formylpyridine-2-carbonitrile derivatives has shed light on their reactivity patterns. These studies contribute to a deeper understanding of the compound's behavior in synthetic processes, enhancing the efficiency of chemical reactions (Odiaka & Eldik, 1992).

properties

IUPAC Name

4-formylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJMFFPLHLWYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376640
Record name 4-formylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylpyridine-2-carbonitrile

CAS RN

131747-70-1
Record name 4-Formyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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